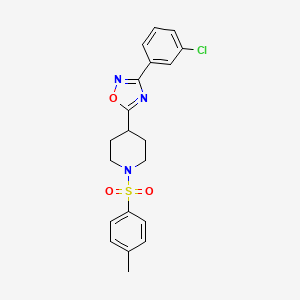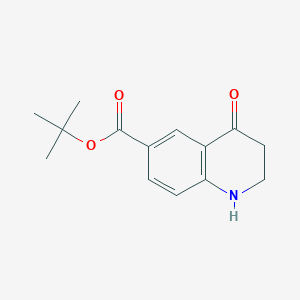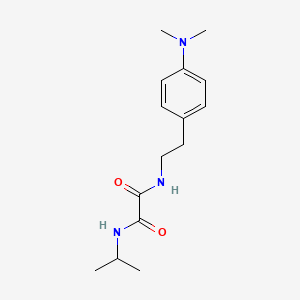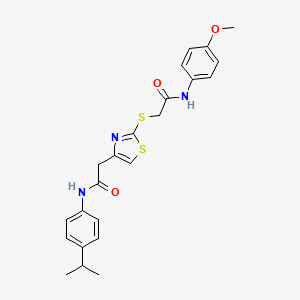
3-(3-Chlorophenyl)-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Chlorophenyl)-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole, also known as CPOP, is a heterocyclic compound that has been the focus of scientific research due to its potential as a therapeutic agent. CPOP belongs to the class of oxadiazoles, which have been found to exhibit a range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.
Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Properties
- Antibacterial and Antifungal Activity : Some oxadiazole derivatives, including those with chlorophenyl groups, have been investigated for their antibacterial and antifungal properties. These compounds show potential as antimicrobial agents against various bacterial strains like Staphylococcus aureus and Escherichia coli, as well as fungal strains like Candida albicans (Mahanthesha et al., 2021).
Anticancer Potential
- Anticancer Activities : Research into oxadiazole derivatives has revealed their potential in anticancer therapies. For instance, certain oxadiazoles have been evaluated for cytotoxicity against cancer cell lines, such as MCF-7 (breast carcinoma), showing notable efficacy (Mahanthesha et al., 2021). Another study discovered that oxadiazole derivatives can induce apoptosis in cancer cells, further supporting their potential as anticancer agents (Zhang et al., 2005).
Neurodegenerative Disease Research
- Potential in Neurodegenerative Disease Treatment : Certain oxadiazoles, including those with chlorophenyl groups, have shown effectiveness as inhibitors of monoamine oxidase (MAO), which is relevant for treating neurodegenerative diseases like Parkinson's disease (Efimova et al., 2023).
Anti-inflammatory and Anti-thrombotic Effects
- Anti-inflammatory and Anti-thrombotic Properties : Some oxadiazole derivatives have been studied for their anti-inflammatory and anti-thrombotic effects in in-vitro and in-vivo models. These compounds show promise in the development of new pharmaceutical products for treating inflammation and thrombosis (Basra et al., 2019).
Other Applications
- Various Biological Activities : Oxadiazole compounds exhibit a range of biological activities, including potential antitubercular and antioxidant properties. This versatility indicates their broad applicability in medicinal chemistry and drug development (Prathap et al., 2014), (Deshmukh et al., 2017).
Propiedades
IUPAC Name |
3-(3-chlorophenyl)-5-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3S/c1-14-5-7-18(8-6-14)28(25,26)24-11-9-15(10-12-24)20-22-19(23-27-20)16-3-2-4-17(21)13-16/h2-8,13,15H,9-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMJFKMFBIWYEAF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC(=NO3)C4=CC(=CC=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,5S)-8-((3-methoxyphenyl)sulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2356517.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2356518.png)
![2-[3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxolan-3-yl]acetic acid](/img/structure/B2356519.png)


![N-(cyanomethyl)-5-[(2,6-dichlorophenoxy)methyl]-N-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2356525.png)

![6-Methoxy-4-[4-(piperidin-1-ylcarbonyl)piperidin-1-yl]quinoline-3-carbonitrile](/img/structure/B2356530.png)
![N-(3-chloro-4-fluorophenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2356531.png)

![4-isobutoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2356535.png)
![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetate](/img/structure/B2356536.png)